molecular formula C9H5F3N2O B11891762 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11891762
M. Wt: 214.14 g/mol
InChI Key: CSFLLEUGBJCWKW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical building block with the molecular formula C 9 H 5 F 3 N 2 O . This compound features a fused imidazo[1,2-a]pyridine heterocyclic system, a reactive carbaldehyde group at the 3-position, and a metabolically stable trifluoromethyl group at the 6-position. The aldehyde functional group serves as a versatile handle for further synthetic modification, enabling the construction of diverse compound libraries through condensation and nucleophilic addition reactions . The core imidazopyridine scaffold is of great interest in medicinal and agrochemical chemistry due to its wide range of biological activities. The incorporation of a trifluoromethyl group is a well-established strategy in lead optimization. This group can significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and overall bioavailability, by acting as a strong electron-withdrawing group . Consequently, this compound is a critical intermediate for researchers synthesizing novel molecules for application in drug discovery and crop protection research. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-8-13-3-7(5-15)14(8)4-6/h1-5H

InChI Key

CSFLLEUGBJCWKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The imidazo[1,2-a]pyridine core is constructed by reacting 2-amino-6-(trifluoromethyl)pyridine with α-bromo ketones. For example, 2-bromo-1-aryl ethanones undergo nucleophilic substitution with the amino group, followed by cyclization under reflux conditions.

Typical Procedure

  • Reactants : 2-Amino-6-(trifluoromethyl)pyridine (1.0 mmol), 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 mmol)

  • Conditions : Reflux in acetone (3 h), followed by HCl-mediated cyclization (1 h)

  • Yield : 88% (imidazo[1,2-a]pyridine intermediate)

Vilsmeier-Haack Formylation

The intermediate is treated with the Vilsmeier reagent (POCl₃/DMF) to introduce the carbaldehyde group at position 3. This electrophilic aromatic substitution proceeds via a formamide intermediate.

Optimized Parameters

ParameterValue
Reagent Ratio (POCl₃:DMF)1:1.2
TemperatureReflux (80°C)
Time4–24 h
Yield75–78%

For instance, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is obtained in 75% yield after 4 h of reflux.

Metal-Free Cyclization of N-Propargyl Pyridinium Bromides

Preparation of N-Propargyl Pyridinium Bromides

2-Amino-6-(trifluoromethyl)pyridine is alkylated with propargyl bromide in 2-propanol, forming a pyridinium salt. This intermediate is isolated via recrystallization and vacuum drying.

Key Data

  • Reaction Time : 2 h at 80°C

  • Yield : 85–90% (N-propargyl pyridinium bromide)

Base-Mediated Cyclization

The pyridinium salt undergoes deprotonation and cyclization in aqueous NaOH, forming the imidazo[1,2-a]pyridine core. The trifluoromethyl group remains intact due to the mild conditions.

Representative Protocol

  • Reactants : N-Propargyl pyridinium bromide (1.0 mmol), NaOH (1.0 mmol)

  • Conditions : Room temperature, 2 min

  • Yield : 90% (6-trifluoromethylimidazo[1,2-a]pyridine)

Post-Cyclization Formylation

The product is subjected to Vilsmeier-Haack conditions (as in Section 2.2) to install the aldehyde group. This two-step approach achieves an overall yield of 67–70%.

Domino A³-Coupling Approach

Reaction Mechanism

The A³-coupling (aldehyde-amine-alkyne) assembles the imidazo[1,2-a]pyridine skeleton in one pot. Ethyl propiolate serves as the alkyne component, enabling simultaneous introduction of the carbaldehyde group.

General Procedure

  • Reactants : 2-Amino-6-(trifluoromethyl)pyridine, benzaldehyde, ethyl propiolate

  • Catalyst : CuI (5 mol%)

  • Solvent : Water/ethanol (1:1)

  • Yield : 65–70%

Green Chemistry Metrics

The domino method outperforms conventional routes in sustainability:

MetricA³-CouplingConventional Methods
E-Factor8.215–20
Temperature (°C)5080–100
Reaction Time (h)612–24

Scale-up trials (20 mmol scale) retain 87% yield, confirming industrial viability.

Comparative Analysis of Methods

Yield and Efficiency

MethodIntermediate YieldFinal YieldScalability
Cyclocondensation + Formylation88%75%High
Metal-Free Cyclization90%70%Moderate
Domino A³-CouplingN/A70%High

Functional Group Compatibility

  • The trifluoromethyl group is stable under Vilsmeier conditions but may undergo hydrolysis in strongly acidic media.

  • Domino coupling avoids harsh acids, enhancing compatibility with electron-withdrawing groups.

Experimental Optimization and Troubleshooting

Critical Parameters

  • Temperature Control : Vilsmeier formylation requires strict adherence to reflux temperatures (80°C) to prevent side reactions.

  • Catalyst Loading : CuI exceeding 5 mol% in A³-coupling leads to tar formation.

Common Issues and Solutions

  • Low Formylation Yield : Replace DMF with N-methylformanilide to enhance electrophilicity.

  • Byproduct Formation : Use gradient recrystallization (ethanol/water) to isolate the carbaldehyde derivative .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrazines. For example:

  • Imine Formation : Reacts with primary amines to form Schiff bases under mild conditions (e.g., ethanol, RT).

  • Hydrazone Synthesis : Combines with hydrazines to yield hydrazone derivatives, often used as intermediates in medicinal chemistry.

The trifluoromethyl group enhances electrophilicity at the aldehyde carbon, accelerating nucleophilic attack .

Aza-Friedel–Crafts Alkylation

This compound participates in three-component aza-Friedel–Crafts reactions with imidazo[1,2-a]pyridines and cyclic amines, catalyzed by Y(OTf)₃. The reaction proceeds via an iminium ion intermediate, enabling C3-alkylation of imidazo[1,2-a]pyridines .

Key Reaction Data:

ComponentRoleConditionsYield (%)
Aldehyde (this compound)Electrophilic partnerY(OTf)₃, air, RT70–85
Imidazo[1,2-a]pyridineNucleophileNo inert gas required
Cyclic amine (e.g., pyrrolidine)Nitrogen sourceSolvent: CH₃CN

Mechanism :

  • Aldehyde and amine form iminium ion A via Lewis acid catalysis.

  • Imidazo[1,2-a]pyridine attacks A at C3, forming intermediate C .

  • Proton elimination yields alkylated product .

Aldol Condensation

The aldehyde undergoes base-catalyzed condensation with ketones. For instance, reaction with 1-(3,4,5-trimethoxyphenyl)ethanone in ethanol/KOH produces α,β-unsaturated ketones via dehydration :

Example Reaction :

Aldehyde+KetoneKOH, EtOH(2E)-1-(3,4,5-Trimethoxyphenyl)-3-(imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one\text{Aldehyde} + \text{Ketone} \xrightarrow{\text{KOH, EtOH}} \text{(2E)-1-(3,4,5-Trimethoxyphenyl)-3-(imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one}

Cyclization Reactions

The aldehyde group facilitates cyclization with nucleophilic reagents. For example:

  • Formation of Fused Heterocycles : Reacts with thioureas or amidines to generate thiazole or pyrimidine-fused imidazopyridines, leveraging the aldehyde’s electrophilicity .

Key Features:

  • Catalyst : Often employs CuI or Ag salts for intramolecular cyclization.

  • Scope : Tolerates electron-rich and electron-deficient substituents on the imidazopyridine ring .

Reduction and Oxidation

  • Reduction : The aldehyde reduces to a primary alcohol (e.g., using NaBH₄), yielding (6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol, a bioactive intermediate.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde converts to a carboxylic acid, though this is less common due to competing ring degradation.

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings when functionalized with a boronic acid partner. For example:

  • Reaction with arylboronic acids under Pd catalysis forms biaryl derivatives, expanding π-conjugation for material science applications .

Mechanistic Influence of the Trifluoromethyl Group

The CF₃ group:

  • Electronic Effects : Withdraws electron density, increasing aldehyde reactivity (σₚ = 0.88 for CF₃) .

  • Steric Effects : Minimal steric hindrance at C6 allows unhindered nucleophilic attack at C3 .

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 14959-32-1): Substitution of -CF₃ with -Cl reduces molecular weight (180.5 g/mol vs. ~202 g/mol for the trifluoromethyl derivative) and alters electronic properties.
  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4):
    The bromo substituent increases molecular weight (225.04 g/mol) and enhances susceptibility to cross-coupling reactions, making it a key intermediate in palladium-catalyzed syntheses .

Derivatives with Functional Group Variations

  • 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI):
    The nitro group at C6 introduces strong electron-withdrawing effects, reducing solubility but improving hydrogen-bonding interactions in crystal lattices . This derivative has been studied for antimicrobial and anticancer activities .
  • 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: Fluorine’s small size and high electronegativity improve bioavailability and membrane permeability compared to bulkier -CF₃. Derivatives like methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (MW 194.16 g/mol) are explored for nonlinear optical properties .

Impact of Substituents on Pharmacokinetic and Physicochemical Properties

  • Aqueous Solubility : Nitro and trifluoromethyl groups reduce aqueous solubility due to increased hydrophobicity, whereas polar substituents like -COOH (e.g., 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid) improve solubility .
  • Biological Activity : The -CF₃ group in 6-(trifluoromethyl) derivatives enhances binding affinity to hydrophobic enzyme pockets, as seen in RGGT inhibitors . In contrast, 6-chloro analogues exhibit broader reactivity but lower metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (C6) Functional Group (C3) Molecular Formula Molecular Weight (g/mol) Key Properties
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde -CF₃ -CHO C₉H₅F₃N₂O 202.14 High lipophilicity, metabolic stability
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde -Cl -CHO C₈H₅ClN₂O 180.5 Reactive in cross-coupling
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde -Br -CHO C₈H₅BrN₂O 225.04 Versatile synthetic intermediate
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde -NO₂ -CHO C₁₅H₁₁N₃O₄ 297.27 Strong hydrogen bonding

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Imidazo[1,2-a]pyridine derivatives are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a trifluoromethyl group and an imidazo[1,2-a]pyridine core, which contributes to its unique chemical properties. The presence of the carbaldehyde functional group enhances its reactivity and potential for biological interaction.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have shown promising anticancer activities. In recent studies, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, the imidazo[1,2-a]pyridine scaffold has been utilized in the development of drugs targeting various cancer types due to its ability to modulate key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Research indicates that compounds within the imidazo[1,2-a]pyridine class possess anti-inflammatory properties. For example, studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The IC50 values for some related compounds have been reported as low as 0.04 μmol, indicating significant potency .

Antimicrobial Activity

The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has also been documented. These compounds exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound found that it effectively inhibited the growth of several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory properties, it was found that derivatives of imidazo[1,2-a]pyridine could significantly reduce inflammation in animal models. The mechanism was linked to the inhibition of COX-2 activity, corroborating findings from previous research on similar compounds .

Structure-Activity Relationships (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives highlights the importance of substituents on the pyridine ring and their influence on biological activity. The trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to biological targets. A comprehensive review indicated that modifications at specific positions on the ring can lead to enhanced potency against various targets .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis induction ,
Anti-inflammatoryCOX-2 inhibition; reduced inflammation in vivo ,
AntimicrobialActivity against bacterial and fungal strains ,

Q & A

Q. What are the common synthetic routes for 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do their yields and conditions compare?

Methodological Answer: The synthesis of this compound involves multiple strategies, each with distinct conditions and yields:

Method Conditions Yield Key Reagents/Catalysts Reference
Vilsmeier-Haack FormylationReflux with POCl₃/DMF in CHCl₃ (8 hours)~60-70%POCl₃, DMF
Cu(II)-Catalyzed AminooxygenationCu(II) catalysis in acetonitrile under refluxModerateCu(OAc)₂
Ag-Catalyzed AminooxygenationAgNO₃ catalysis in acetonitrile55-75%AgNO₃
Schiff Base FormationReflux with amines in methanol (16 hours)60-70%Glacial acetic acid (catalyst)
Direct OxidationReaction with N,N-dimethylformamide (DMF)33%DMF, specific oxidants

Key Considerations:

  • The Vilsmeier-Haack method is widely used due to its reliability, but it requires careful handling of POCl₃ .
  • Ag-catalyzed methods offer higher yields but may involve costly catalysts .
  • Direct oxidation via DMF is less efficient (33% yield) and typically reserved for specific precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Critical spectroscopic markers include:

  • IR Spectroscopy: A strong carbonyl (C=O) stretch at 1720–1730 cm⁻¹ confirms the aldehyde group .
  • ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm . Aromatic protons in the imidazo[1,2-a]pyridine ring resonate at δ 7.5–8.5 ppm .
  • ¹³C NMR: The aldehyde carbon is observed at δ 190–195 ppm , while the trifluoromethyl group shows a quartet at δ 120–125 ppm (¹JCF ≈ 270 Hz) .
  • HRMS: Molecular ion peaks at m/z 257.06 (C₁₀H₆F₃N₂O⁺) validate the molecular formula .

Practical Tip: Combine multiple techniques (e.g., NMR + HRMS) to resolve ambiguities in structural assignments .

Q. What reaction conditions optimize the formylation of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: The Vilsmeier-Haack reaction is optimal for introducing the aldehyde group:

Reagent Ratios: Use a 1:1.2 molar ratio of imidazo[1,2-a]pyridine precursor to DMF .

Solvent: Chloroform or dichloromethane at 0–10°C during reagent addition to control exothermicity .

Reaction Time: Reflux for 6–8 hours ensures complete conversion .

Workup: Quench with ice-water to precipitate the product, followed by column chromatography (silica gel, hexane/EtOAc) .

Note: Prolonged heating (>10 hours) may degrade the aldehyde group, reducing yields .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Melting Point Analysis: Compare observed melting points (e.g., 202–207°C ) with literature values .
  • Elemental Analysis: Confirm %C, %H, and %N within ±0.3% of theoretical values .
  • Single-Crystal X-ray Diffraction: Resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. What intermediates are critical for synthesizing this compound?

Methodological Answer: Key intermediates include:

  • 2-Aminopyridine Derivatives: Used in cyclocondensation reactions to form the imidazo[1,2-a]pyridine core .
  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A precursor for Mizoroki–Heck cross-coupling to introduce substituents .
  • Trifluoromethylated Precursors: Synthesized via nucleophilic trifluoromethylation using TMSCF₃ or CF₃Cu reagents .

Optimization Tip: Bromine at the C6 position enhances reactivity for subsequent functionalization .

Advanced Questions

Q. How do catalyst systems (Ag vs. Cu) influence aminooxygenation synthesis?

Methodological Answer:

  • AgNO₃ Catalysis: Provides higher yields (up to 75%) by facilitating intramolecular C–N bond formation. Requires anhydrous conditions to prevent Ag precipitation .
  • Cu(OAc)₂ Catalysis: Lower cost but moderate yields (50–60%). Ideal for reactions sensitive to oxidation .
  • Mechanistic Insight: Ag⁺ stabilizes intermediates via π-coordination, while Cu²⁺ operates through a radical pathway .

Experimental Design: Compare catalyst loading (5–10 mol%) and solvent polarity (acetonitrile vs. DMF) to optimize selectivity .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine ring?

Methodological Answer:

  • Mizoroki–Heck Reaction: Functionalizes the C6 position using palladium catalysts (Pd(OAc)₂) and aryl halides . Example:
    • Substrate: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
    • Conditions: Tri(o-tolyl)phosphine ligand, 80°C in DMF .
  • Electrophilic Substitution: Nitration at C8 using HNO₃/H₂SO₄, guided by the electron-deficient pyridine ring .

Impact on Bioactivity: C6 substituents (e.g., aryl groups) enhance interactions with enzymes like Rab geranylgeranyl transferase (RGGT) .

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer: Contradictions arise from variables such as:

  • Reagent Purity: Impure DMF or POCl₃ reduces yields by 10–15% .
  • Catalyst Deactivation: Moisture-sensitive catalysts (e.g., AgNO₃) require strict anhydrous conditions .
  • Workup Methods: Incomplete precipitation or column chromatography can lead to product loss .

Case Study: The 33% yield from DMF-mediated oxidation vs. 70% from Vilsmeier-Haack highlights the need for optimized reagent ratios and temperature control.

Q. What crystallographic data inform the compound’s reactivity?

Methodological Answer: Single-crystal X-ray analysis reveals:

  • Planarity: The imidazo[1,2-a]pyridine ring is nearly planar, enhancing π-π stacking in solid-state .
  • Hydrogen Bonding: C–H⋯O interactions (2.8–3.2 Å) stabilize the crystal lattice, influencing solubility .
  • Trifluoromethyl Orientation: The CF₃ group adopts a conformation minimizing steric hindrance, affecting electrophilic substitution sites .

Application: Use crystallographic data to predict solubility and design co-crystals for improved bioavailability.

Q. How does the trifluoromethyl group impact electronic properties and stability?

Methodological Answer:

  • Electron-Withdrawing Effect: The CF₃ group deactivates the pyridine ring, directing electrophiles to meta positions .
  • Metabolic Stability: CF₃ reduces oxidative metabolism, making the compound resistant to cytochrome P450 enzymes .
  • Thermal Stability: The strong C–F bonds enhance thermal stability (decomposition >250°C) .

Experimental Validation: Compare Hammett σ values for CF₃ vs. other substituents to quantify electronic effects .

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